REACTION_CXSMILES
|
[N+:1](=[C:3]1[C:8](=[O:9])[NH:7][C:6](=[O:10])[NH:5][C:4]1=[O:11])=[N-:2].[NH:12]1[C:19](=[O:20])[CH2:18][C:16](=[O:17])[NH:15][C:13]1=[O:14].[OH-].[K+]>O>[N:2]([CH:18]1[C:16](=[O:17])[NH:15][C:13](=[O:14])[NH:12][C:19]1=[O:20])=[N:1][CH:3]1[C:4](=[O:11])[NH:5][C:6](=[O:10])[NH:7][C:8]1=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
46.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C1C(NC(NC1=O)=O)=O
|
Name
|
|
Quantity
|
38.4 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)CC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1100 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
N(=NC1C(NC(NC1=O)=O)=O)C1C(NC(NC1=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |